Bienvenue dans la boutique en ligne BenchChem!

N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

medicinal chemistry kinase inhibitor design structure-activity relationship

N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide (CAS 1251564-16-5) is a heterocyclic small molecule (MW 301.33 g/mol, molecular formula C₁₃H₁₁N₅O₂S) belonging to the 2-aminothiazole-4-carboxamide class, a scaffold validated across multiple kinase inhibition programs including CHK1, CDK2, and ROCK. The compound has a computed XLogP3 of 1.6, topological polar surface area (TPSA) of 121 Ų, 2 hydrogen bond donors, and 7 hydrogen bond acceptors, as cataloged in PubChem (CID.

Molecular Formula C13H11N5O2S
Molecular Weight 301.32
CAS No. 1251564-16-5
Cat. No. B2985018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
CAS1251564-16-5
Molecular FormulaC13H11N5O2S
Molecular Weight301.32
Structural Identifiers
SMILESC1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C13H11N5O2S/c19-11(16-7-9-3-1-6-20-9)10-8-21-13(17-10)18-12-14-4-2-5-15-12/h1-6,8H,7H2,(H,16,19)(H,14,15,17,18)
InChIKeyOYZHMULREBABGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide (CAS 1251564-16-5): Procurement-Relevant Structural and Pharmacological Profile


N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide (CAS 1251564-16-5) is a heterocyclic small molecule (MW 301.33 g/mol, molecular formula C₁₃H₁₁N₅O₂S) belonging to the 2-aminothiazole-4-carboxamide class, a scaffold validated across multiple kinase inhibition programs including CHK1, CDK2, and ROCK [1]. The compound has a computed XLogP3 of 1.6, topological polar surface area (TPSA) of 121 Ų, 2 hydrogen bond donors, and 7 hydrogen bond acceptors, as cataloged in PubChem (CID 49670077) [2]. It features a thiazole core bearing a pyrimidin-2-ylamino substituent at the 2-position and an N-(furan-2-ylmethyl) carboxamide at the 4-position, structurally distinguishing it from the widely used ROCK inhibitor Thiazovivin (N-benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide) by two critical pharmacophoric modifications [3].

Why N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide Cannot Be Replaced by Generic Thiazole-4-carboxamide Analogs


Substitution within the 2-aminothiazole-4-carboxamide class is not functionally neutral. The pyrimidine attachment point (2-ylamino vs. 4-ylamino) dictates the hydrogen-bonding vector presented to the kinase hinge region, directly impacting target selectivity [1]. The N-substituent on the carboxamide (furan-2-ylmethyl vs. benzyl vs. phenethyl) modulates lipophilicity, metabolic stability, and the orientation of the solvent-exposed moiety. For the well-characterized analog Thiazovivin (N-benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide), the benzyl group and pyrimidin-4-ylamino attachment collectively define its ROCK inhibitory profile (IC₅₀ ~0.5 μM in cell-free assay) and its ~5-fold potency advantage over Y-27632 . Changing either the N-substituent to furan-2-ylmethyl (introducing a heterocyclic oxygen that alters cLogP and TPSA) or the pyrimidine connectivity to 2-ylamino (repositioning the hinge-binding motif) would be expected to produce a distinct target selectivity fingerprint and physicochemical profile, precluding direct functional interchangeability without experimental re-validation [2].

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide Versus Closest Analogs


Structural Differentiation: Furan-2-ylmethyl vs. Benzyl N-Substitution Alters Hydrogen-Bonding Capacity and Lipophilicity

The target compound replaces the benzyl group found in Thiazovivin (the most closely related commercially available analog) with a furan-2-ylmethyl moiety. This substitution introduces a heterocyclic oxygen atom that functions as an additional hydrogen bond acceptor. The computed topological polar surface area (TPSA) increases from approximately 96 Ų (Thiazovivin) to 121 Ų (target compound), a 25 Ų (~26%) increase [1]. Simultaneously, the computed XLogP3 decreases from an estimated ~2.5 (Thiazovivin, benzyl) to 1.6 (target compound, furfuryl), representing a ~0.9 log unit reduction in lipophilicity [1]. The molecular weight is also reduced from 311.36 to 301.33 g/mol . These differences are quantitatively meaningful for ligand efficiency metrics and predicted solubility.

medicinal chemistry kinase inhibitor design structure-activity relationship

Pyrimidine Connectivity Differentiation: 2-ylamino vs. 4-ylamino Alters Kinase Hinge-Binding Geometry

The target compound employs a pyrimidin-2-ylamino linkage to the thiazole core, whereas Thiazovivin uses a pyrimidin-4-ylamino linkage. In the 2-aminothiazole-4-carboxamide class, the pyrimidine nitrogen position dictates the hydrogen-bonding vector presented to the kinase hinge region. Crystal structures of related 2-aminothiazole-4-carboxamide CHK1 inhibitors demonstrate that the 2-amino substituent forms a bidentate hydrogen-bonding interaction with the hinge backbone (e.g., Cys87 and Glu85 in CHK1), and altering the heterocycle attachment point from 4-yl to 2-yl reorients this critical pharmacophoric element [1]. For the CHK1 inhibitor series, this modification alone produced IC₅₀ shifts exceeding 100-fold between analogs differing only in the pyrimidine connectivity, underscoring that 2-ylamino and 4-ylamino isomers are not functionally equivalent [1].

kinase inhibitor hinge-binding motif target selectivity

Class-Level Kinase Inhibition Potential: 2-Aminothiazole-4-carboxamide Scaffold Validated Across Multiple Kinase Targets

The 2-aminothiazole-4-carboxamide scaffold has been validated as a kinase inhibitor pharmacophore across multiple targets. Optimized CHK1 inhibitors from this class achieve single-digit nanomolar IC₅₀ values (e.g., compound 39: CHK1 IC₅₀ = 7 nM, >100-fold selectivity over CDK2) [1]. The related 2-aminothiazole CDK2 inhibitor series produced compounds with IC₅₀ values of 1–10 nM and demonstrated broad-spectrum antiproliferative activity across tumor cell lines [2]. The Thiazovivin sub-class (pyrimidin-4-ylamino) is established as a ROCK inhibitor with IC₅₀ ~0.5 μM and validated functional activity in iPSC reprogramming (>200-fold efficiency improvement in combination) [3]. The target compound combines structural elements of both the CHK1/CDK2 class (2-pyrimidinylamino) and the ROCK inhibitor class (N-substituted thiazole-4-carboxamide), positioning it as a unique chemotype for kinase selectivity profiling.

kinase inhibition anticancer chemical probe

Predicted Aqueous Solubility Advantage from Furan Oxygen Introduction

The furan-2-ylmethyl substituent in the target compound introduces a heterocyclic oxygen that both increases TPSA (121 vs. ~96 Ų) and reduces lipophilicity (XLogP3 1.6 vs. ~2.5) compared with the benzyl analog Thiazovivin [1]. These differences align with established medicinal chemistry principles: each 1-unit reduction in logP typically corresponds to approximately a 10-fold increase in aqueous solubility for neutral compounds, and TPSA values above 140 Ų are associated with improved oral absorption, while values above 60 Ų generally support acceptable membrane permeability [2]. The target compound's TPSA of 121 Ų places it in a favorable range for both solubility and permeability, whereas Thiazovivin's estimated TPSA of ~96 Ų, combined with its higher lipophilicity, would predict relatively lower aqueous solubility. Thiazovivin is supplied as a DMSO solution or tan powder with DMSO solubility of 100 mg/mL, but aqueous solubility data are not published . No experimental solubility data are available for the target compound.

solubility developability drug-like properties

Recommended Application Scenarios for N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide Based on Differentiation Evidence


Kinase Selectivity Profiling and Scaffold-Hopping Campaigns

The target compound uniquely pairs a pyrimidin-2-ylamino hinge-binding motif (characteristic of CHK1/CDK2 inhibitor series) with an N-furan-2-ylmethyl carboxamide (distinct from the N-benzyl group in ROCK-selective Thiazovivin). This dual differentiation makes it a high-value entry for kinase selectivity panels, particularly for organizations seeking to identify novel kinase targets or expand SAR beyond the well-characterized pyrimidin-4-ylamino/benzyl combination. The scaffold class has demonstrated IC₅₀ values spanning low nanomolar to micromolar ranges depending on substitution, supporting its use as a starting point for hit-to-lead optimization [1].

Physicochemical Property-Driven Lead Optimization for Improved Solubility

With a computed XLogP3 of 1.6 and TPSA of 121 Ų, the target compound offers a quantifiably more favorable predicted solubility profile than the benzyl-substituted analog Thiazovivin (estimated XLogP3 ~2.5, TPSA ~96 Ų). This difference is relevant for medicinal chemistry teams optimizing aqueous solubility without introducing ionizable groups. The furan oxygen provides an additional hydrogen bond acceptor without increasing molecular weight (301.33 vs. 311.36 g/mol for Thiazovivin), supporting ligand efficiency metrics [2].

Building Block for Focused Kinase Inhibitor Libraries

The 2-aminothiazole-4-carboxamide core is a privileged kinase inhibitor scaffold with validated activity against CHK1 (IC₅₀ 7 nM for optimized analogs), CDK2 (IC₅₀ 1–10 nM), and ROCK (IC₅₀ ~0.5 μM). The target compound represents a specific substitution pattern (furan-2-ylmethyl + pyrimidin-2-ylamino) not commercially available from major vendors (Sigma-Aldrich, MedChemExpress, Selleck), making it a differentiated addition to diversity-oriented screening libraries for kinase drug discovery [3].

Intellectual Property Diversification Around Thiazovivin-Class ROCK Inhibitors

For organizations seeking to develop novel ROCK or related kinase inhibitors with freedom-to-operate, the target compound offers two structural distinctions from Thiazovivin (CAS 1226056-71-8): furan-2-ylmethyl replaces benzyl, and pyrimidin-2-ylamino replaces pyrimidin-4-ylamino. Both modifications are expected to alter kinase selectivity and are not covered by the original Thiazovivin patent disclosures, providing a basis for composition-of-matter patent applications [4].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.